molecular formula C17H23ClNO3P B2469495 Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride CAS No. 1170612-38-0

Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride

Cat. No. B2469495
CAS RN: 1170612-38-0
M. Wt: 355.8
InChI Key: CJYGVKCVQNBDTD-UHFFFAOYSA-N
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Description

Diphenyl 1-amino-3-methylbutylphosphonate hydrochloride, commonly known as DMMPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a phosphonate derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemistry

  • Condensing Agent for Synthesis : Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a related compound, is a valuable condensing agent used in the synthesis of amides, esters, peptides, and β-lactams from β-amino acids (Ueda & Mori, 1992).

  • Dyeing Polyester Fabrics : Diphenyl phosphonate derivatives have been utilized in the synthesis of azo dyes for dyeing polyester fabrics, highlighting their application in textile chemistry (Abdel-megeed et al., 2013).

  • Catalytic Synthesis : Lewis acid-catalyzed synthesis of N-protected diphenyl 1-aminoalkylphosphonates demonstrates the use of diphenyl phosphonates in catalytic chemical reactions (Veken et al., 2004).

Biomedical Applications

  • Induction of Apoptosis in Cancer Cell Lines : α-Aminoalkylphosphonates, including diphenyl 1-(N-benzyloxycarbonylamino)-1-(4-amidinophenyl)methanephosphonate hydrochloride, are potent inducers of apoptosis in tumor cell lines, suggesting potential in cancer research (Drąg et al., 2005).

  • Antimicrobial and Anticancer Activities : Synthesized diphenyl phosphonates have shown significant antimicrobial and anticancer activities, indicating their potential as therapeutic agents (Abdel-megeed et al., 2012).

  • Inhibitors of Prostate-Specific Antigen : Diphenyl α-aminoalkylphosphonates have been studied as potent inhibitors of prostate-specific antigen, offering potential in the treatment of prostate cancer (Kojtari et al., 2014).

Material Science and Industrial Applications

  • Corrosion Inhibition : α-Aminophosphonates, similar to diphenyl 1-amino-3-methylbutylphosphonate hydrochloride, have been used as corrosion inhibitors in industrial processes, particularly in steel treatment (Gupta et al., 2017).

  • Functionalized Polymers : Phosphonate derivatives have been incorporated into polymers, such as poly[aryloxyphosphazenes], for potential use in fuel cells, highlighting their versatility in material science (Allcock et al., 2002).

properties

IUPAC Name

1-diphenoxyphosphoryl-3-methylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO3P.ClH/c1-14(2)13-17(18)22(19,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16;/h3-12,14,17H,13,18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGVKCVQNBDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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